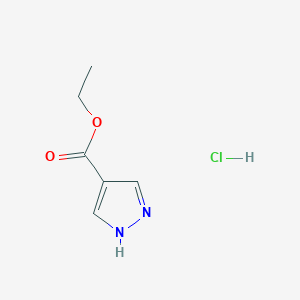
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide
Vue d'ensemble
Description
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide, commonly known as DMPA, is a chemical compound that has been the subject of numerous scientific studies. DMPA is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Due to its ability to inhibit DHFR, DMPA has been used in a variety of scientific research applications.
Mécanisme D'action
DMPA inhibits N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide by binding to the enzyme and preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of DNA and RNA, which can lead to cell death.
Biochemical and Physiological Effects:
DMPA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of this compound, DMPA has been shown to induce apoptosis (cell death) in cancer cells and to have anti-inflammatory effects. DMPA has also been shown to have antiparasitic effects, particularly against the protozoan parasite Toxoplasma gondii.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPA in lab experiments is its potency as an inhibitor of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity. However, one limitation of using DMPA is its relatively short half-life, which can make it difficult to maintain effective concentrations of the compound over extended periods of time.
Orientations Futures
There are numerous future directions for research involving DMPA. One area of interest is the development of new inhibitors of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide that are more potent and have longer half-lives than DMPA. Another area of interest is the study of the anti-inflammatory effects of DMPA, which could have potential applications in the treatment of inflammatory diseases. Finally, the antiparasitic effects of DMPA could be further explored, particularly in the development of new treatments for parasitic diseases.
Applications De Recherche Scientifique
DMPA has been used in a variety of scientific research applications, including the study of cancer, bacterial infections, and parasitic diseases. DMPA has been shown to be an effective inhibitor of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide in cancer cells, which has led to its use as a chemotherapeutic agent. In addition, DMPA has been used to study the mechanism of action of this compound and to develop new inhibitors of the enzyme.
Propriétés
IUPAC Name |
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7-4-5-9-8(11-7)10-6-12(2)3/h4-6H,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZWBNIKBADQA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)/N=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



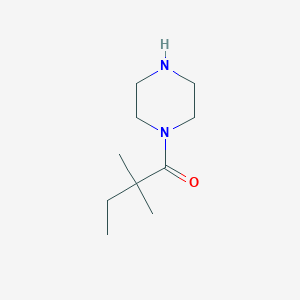
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)
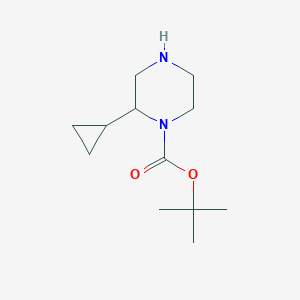



![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)
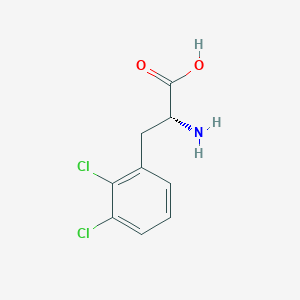



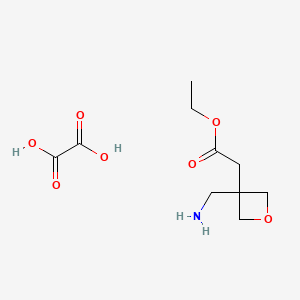
![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3093301.png)
